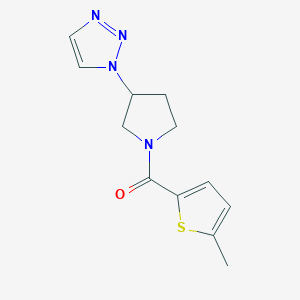
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C12H14N4OS and its molecular weight is 262.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- This compound is involved in the synthesis of electronically tuned complexes, which are studied for their electronic properties through various spectroscopic and voltammetry techniques. For example, fac-Re(CO)3Cl complexes of inverse pyridyl-1,2,3-triazole ligands have been synthesized and characterized, indicating the potential of these complexes in the field of organometallic chemistry and materials science due to their intense absorptions in the UV region and metal-to-ligand charge-transfer (MLCT) transitions (Anderson et al., 2013).
Molecular Docking and Antimicrobial Activity
- Molecular docking studies, along with the synthesis of new heterocyclic compounds, show promising anticancer and antimicrobial activities. This illustrates the compound's role in the development of new pharmaceuticals, especially as potential treatments for cancer and microbial infections (Katariya et al., 2021).
Corrosion Inhibition
- Triazole derivatives, including compounds similar in structure to the one , have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. This research highlights the application of such compounds in protecting metals against corrosion, which is crucial in various industries (Ma et al., 2017).
Crystal Structure Analysis
- Detailed crystal structure and theoretical (HF and DFT) studies of compounds structurally related to "(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone" have been performed. These studies offer insights into the molecular geometry, electronic structure, and physicochemical properties of these compounds, which are essential for the development of new materials with specific electronic or optical properties (Gumus et al., 2018).
Drug-likeness and Microbial Investigation
- Research on dihydropyrrolone conjugates derived from similar compounds has been conducted to predict their drug-likeness, antimicrobial, and antifungal activities. This signifies the compound's potential in contributing to the discovery and development of new drugs with favorable pharmacokinetic properties and efficacy against microbial pathogens (Pandya et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of the compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanoneCompounds containing the 1,2,4-triazole moiety have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction of these compounds with their targets can lead to various changes in cellular processes, contributing to their diverse biological activities .
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety are known to interact with various biochemical pathways due to their diverse biological activities . These interactions can lead to downstream effects that contribute to the compound’s overall biological activity .
Result of Action
The diverse biological activities of compounds containing the 1,2,4-triazole moiety suggest that they can induce a variety of molecular and cellular changes .
Eigenschaften
IUPAC Name |
(5-methylthiophen-2-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-9-2-3-11(18-9)12(17)15-6-4-10(8-15)16-7-5-13-14-16/h2-3,5,7,10H,4,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDPNSFGCOYXRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
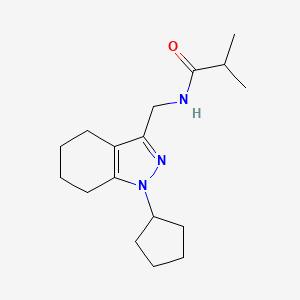

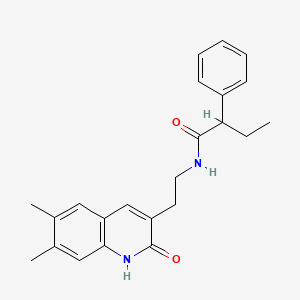
![2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B2362707.png)
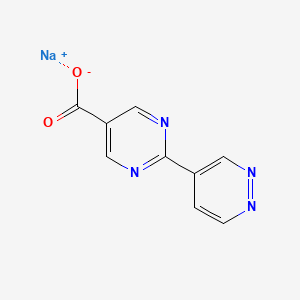
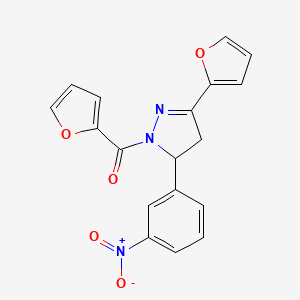
![3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/new.no-structure.jpg)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2362713.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-7,8-dimethoxy-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2362714.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2362715.png)
![10-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2362716.png)
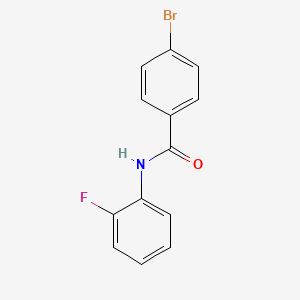
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2362721.png)
![methyl 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoate](/img/structure/B2362723.png)
